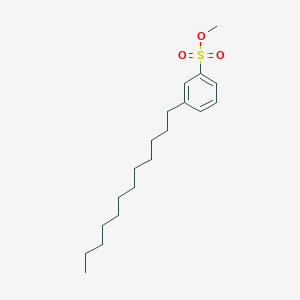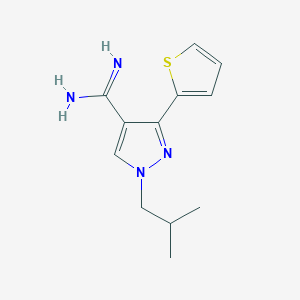
1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazole ring substituted with an isobutyl group and a thiophene ring, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the isobutyl and thiophene groups under controlled conditions. Specific reagents and catalysts, such as palladium or copper, may be used to facilitate these reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
化学反応の分析
Types of Reactions
1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact mechanism depends on the context of its use, such as in medicinal chemistry or biochemical research.
類似化合物との比較
Similar Compounds
- 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-ylmethanamine
- 1-isobutyl-3-(3H-thiophen-2-yl)pyrazol-4-amine
- 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile
Uniqueness
Compared to similar compounds, 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide stands out due to its specific functional groups and structural configuration
特性
分子式 |
C12H16N4S |
|---|---|
分子量 |
248.35 g/mol |
IUPAC名 |
1-(2-methylpropyl)-3-thiophen-2-ylpyrazole-4-carboximidamide |
InChI |
InChI=1S/C12H16N4S/c1-8(2)6-16-7-9(12(13)14)11(15-16)10-4-3-5-17-10/h3-5,7-8H,6H2,1-2H3,(H3,13,14) |
InChIキー |
QUHCODJNQREORG-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C=C(C(=N1)C2=CC=CS2)C(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


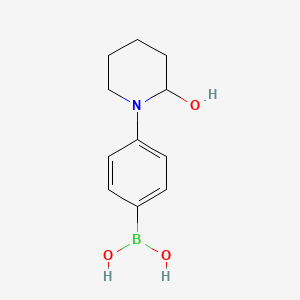
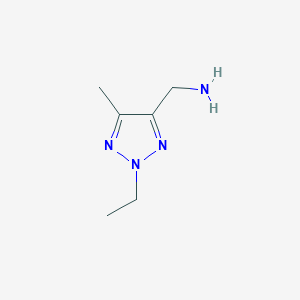
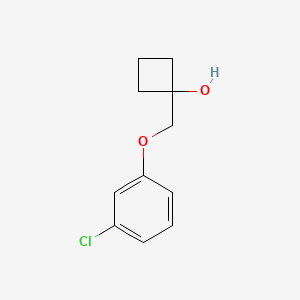
![(S)-4-Chloro-2-(4-methoxybut-1-yn-1-yl)-3-methyl-1-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-6-carboxamide](/img/structure/B15279921.png)
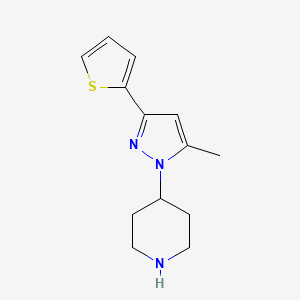
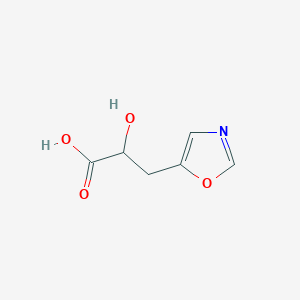

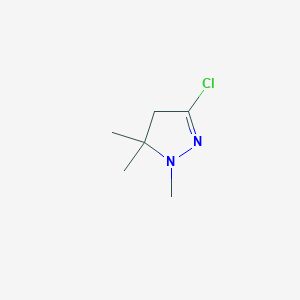
![4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B15279971.png)
![10-(3,5-ditert-butyl-4-methoxyphenyl)-10-phosphapentacyclo[10.6.1.11,4.016,19.08,20]icosa-4(20),5,7,12,14,16(19)-hexaene](/img/structure/B15279978.png)
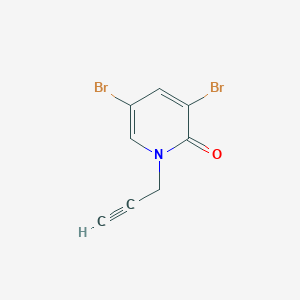
![1-(3-(Hydroxymethyl)-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B15279993.png)
